molecular formula C20H20FNO3S B1678051 Prasugrel CAS No. 150322-43-3

Prasugrel

Numéro de catalogue B1678051
Numéro CAS: 150322-43-3
Poids moléculaire: 373.4 g/mol
Clé InChI: DTGLZDAWLRGWQN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Prasugrel is used to prevent strokes, heart attacks, or other serious problems with your heart or blood vessels . It is given to patients before they have a heart procedure called percutaneous coronary intervention (PCI) . Prasugrel is a thienopyridine and a prodrug which inhibits ADP receptors by irreversibly acting on the P2Y12 receptor on platelets .


Synthesis Analysis

An efficient synthesis of prasugrel, a thienopyridine ADP-receptor antagonist, is described . A thienopyridine intermediate was prepared by N-protection, boric acid substitution, and N-substitution . After acid hydrolysis of the methyl ether and subsequent acetylation, prasugrel was obtained with a total yield of 50% after seven linear steps .


Molecular Structure Analysis

Prasugrel is a thienopyridine derivative, is a platelet activation and aggregation inhibitor structurally and pharmacologically related to clopidogrel and ticlopidine . Similar to clopidogrel, prasugrel is a prodrug that requires enzymatic transformation in the liver to its active metabolite, R-138727 .


Chemical Reactions Analysis

Prasugrel is a prodrug that undergoes rapid metabolism to an active metabolite, and inactive metabolites . Its active metabolite produces an irreversible inhibition of the platelet P2Y12 ADP receptor .


Physical And Chemical Properties Analysis

Prasugrel has a molecular weight of 373.44 and a molecular formula of C20H20FNO3S . It is lipophilic and insoluble in water .

Applications De Recherche Scientifique

Antiplatelet Therapy

Prasugrel is a third-generation thienopyridine antiplatelet agent . It is used in dual antiplatelet therapy with aspirin and clopidogrel, which is a cornerstone of the management of patients with acute coronary syndromes and following percutaneous coronary intervention .

Overcoming Limitations of Clopidogrel

Prasugrel has pharmacologic characteristics that overcome some of the limitations of clopidogrel, but at the expense of increased bleeding . The promising results seen with prasugrel in large, randomized trials led to its recent approval by the US Food and Drug Administration for reducing thrombotic cardiovascular events in patients with acute coronary syndromes managed with percutaneous coronary intervention .

Treatment of Cardiovascular Disease

Prasugrel has found extensive use as a major thienopyridine ADP-receptor antagonist with a safer, higher, faster, and more consistent level of inhibition of platelet aggregation compared to similar drugs that are used for the treatment of cardiovascular disease such as ticlopidine and clopidogrel .

Synthesis of Prasugrel

An efficient synthesis of prasugrel, a thienopyridine ADP-receptor antagonist, is described . A thienopyridine intermediate was prepared by N-protection, boric acid substitution, and N-substitution. After acid hydrolysis of the methyl ether and subsequent acetylation, prasugrel was obtained with a total yield of 50% after seven linear steps .

Treatment of Ischemic Stroke

Prasugrel is a potent P2Y12 receptor inhibitor and is not currently recommended for stroke patients due to a higher rate of stroke recurrence . However, it has comparable efficacy with clopidogrel .

Mécanisme D'action

Target of Action

Prasugrel is a P2Y12 platelet inhibitor . Its primary target is the P2Y12 receptor on platelets . The P2Y12 receptor is a type of protein that plays a crucial role in platelet activation and aggregation, which are key processes in blood clotting.

Mode of Action

Prasugrel is a prodrug , which means it is inactive in its original form and must be metabolized in the body to become active . The active metabolite of prasugrel, known as R-138727, irreversibly binds to the P2Y12 receptor on platelets . This binding prevents the activation of the glycoprotein GPIIb/IIIa receptor complex, thereby inhibiting ADP-mediated platelet activation and aggregation .

Biochemical Pathways

The bioactivation of prasugrel involves a two-step enzymatic conversion into a biologically active thiol metabolite . The first step is an esterase-catalyzed hydrolysis of its acetate function, leading to a thiolactone metabolite . The second step involves a cytochrome P450 (P450)-dependent oxidative opening of the thiolactone ring . This process results in the formation of the active metabolite, R-138727 .

Pharmacokinetics

Prasugrel has a bioavailability of ≥79% . It undergoes rapid metabolism to both active and inactive metabolites . The active metabolite, R-138727, has a volume of distribution of 44-68 L . The elimination half-life of prasugrel is approximately 7 hours, ranging from 2 to 15 hours . About 68% of the inactive metabolites are excreted in the urine, and 27% are excreted in the feces .

Result of Action

The result of prasugrel’s action is the inhibition of ADP-mediated platelet activation and aggregation . This reduces the risk of thrombotic cardiovascular events in patients with conditions such as unstable angina or non-ST-elevation myocardial infarction (NSTEMI), and in patients with ST-elevation myocardial infarction (STEMI) when managed with either primary or delayed percutaneous coronary intervention (PCI) .

Action Environment

The action of prasugrel can be influenced by various environmental factors. For instance, genetic variables such as polymorphisms of the P2Y12 receptor or CYP3A4 pathway can affect the drug’s efficacy . Additionally, up-regulation of alternative pathways of platelet activation and greater baseline pre-treatment platelet reactivity can also impact the drug’s action . Furthermore, drug-drug interactions involving CYP3A4 can alter the metabolism of prasugrel, thereby influencing its action .

Safety and Hazards

Prasugrel is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes damage to organs, and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Orientations Futures

While prasugrel has shown efficacy in reducing ischemic outcomes, it increases the risk of bleeding, especially in those patients who are at a higher risk of bleeding complications . Newer antiplatelets are currently being clinically evaluated to assess their efficacy in reducing ischemic events without increasing the bleeding risk . These include prasugrel, ticagrelor (AZD6140), cangrelor, and elinogrel (PRT128) .

Propriétés

IUPAC Name

[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21/h2-5,10,13,19H,6-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGLZDAWLRGWQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861544
Record name Prasugrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prasugrel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015625
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.37e-03 g/L
Record name Prasugrel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015625
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Prasugrel is an thienopyridine and a prodrug which inhibits ADP receptors by irreversibly acting on the P2Y12 receptor on platelets. The active metabolite of prasugrel prevents binding of adenosine diphosphate (ADP) to its platelet receptor, impairing the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex. Prasugrel is proposed to have a similar mechanism of action to clopidogrel., The P2Y(12) receptor plays a crucial role in platelet aggregation and is the target of platelet aggregation inhibitors, including the thienopyridine compound prasugrel. The present study analyzed the effects of R-138727 (2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic acid), the active metabolite of prasugrel, on recombinant wild-type and mutant human P2Y(12) receptors in order to identify the molecular site of action of R-138727. The function of wild-type and mutant P2Y(12) receptors stably expressed in Chinese hamster ovary cells was assessed by measuring the 2-methylthio-ADP-mediated inhibition of forskolin-stimulated cellular cAMP production. RESULTS: In cells expressing wild-type receptors, R-138727 potently inhibited receptor function with a half-maximal concentration below 1 uM. The mode of action was irreversible. The same effect of R-138727 was observed in cells expressing Cys17Ala/Cys270Ala constructs. In contrast, in cells expressing either a Cys97Ala construct or a Cys175Ala construct, R-138727 failed to inhibit the response to the agonist. When cells expressing wild-type receptors were pretreated with the P2 receptor antagonists ATP or suramin, no effect of R-138727 was observed. Similar experiments with N-acetylcysteine 10 uM showed no interference of N-acetylcysteine with R-138727. The experiments demonstrate a potent and irreversible action of R-138727 at the recombinant human P2Y(12) receptor. The data suggest that R-138727 interacts with cysteine 97 (upper portion of the predicted third transmembrane region) and cysteine 175 (second extracellular loop) of the receptor, which are likely to form a disulfide bridge in native receptors. Moreover, the data also suggest that this site of action of R-138727 is close to the ligand-binding site of the receptor. /R-138727/, Prasugrel is an inhibitor of platelet activation and aggregation through the irreversible binding of its active metabolite to the P2Y12 class of ADP receptors on platelets.
Record name Prasugrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06209
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prasugrel
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7995
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Prasugrel

CAS RN

150322-43-3
Record name Prasugrel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150322-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prasugrel [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150322433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prasugrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06209
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prasugrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R,S)-5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]- 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRASUGREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34K66TBT99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Prasugrel
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7995
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Prasugrel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015625
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

2-(Tert-butyldimethylsilyloxy)-5-(α-cyclopropylformyl-2-fluorobenzyl)-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine (3.0 g) prepared by example 2 was dissolved in acetone (10.0 mL) and the solution was cooled to 0° C. Triethylamine (1.02 g) was then added dropwise followed by adding 4-dimethylaminopyridine (DMAP) (0.025 g) and the mixture was stirred for 10 minutes at the same temperature. Acetic anhydride (0.83 g) in acetone was then added and the reaction was monitored by Thin Layer Chromatography (TLC) (petroleum ether/ethyl acetate=10/1 or 5/1). After the reaction was completed, cold water (7.5 mL) was then added to the reaction mixture. After the reaction mixture was stirred for 15 minutes, the reaction mixture was cooled to −5° C. and further stirred for 3 hours. Solid precipitate was collected by filtration followed by washing with a mixture of pre-cooled acetone/water (1:1 v/v) (10 ml). The obtained prasugrel free base was dried under vacuum at 50° C. for 24 hours. The yield was 85%.
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step Two
Quantity
0.83 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
petroleum ether ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Five
Quantity
0.025 g
Type
catalyst
Reaction Step Six
Yield
85%

Synthesis routes and methods II

Procedure details

2-(Tert-butyldimethylsilyloxy)-5-(α-cyclopropylformyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (3.0 g) was dissolved in the solvent described in Table 1 to form a solution and the solution was cooled to 0° C. Triethylamine (1.02 g) was then added followed by 4-dimethylaminopyridine (DMAP) (0.02 g). After the reaction mixture was stirred for 10 minutes at the same temperature, acetic anhydride (0.83 g) was added to the solution. The reaction was monitored by Thin Layer Chromatography (TLC) (petroleum ether/ethyl acetate=10/1 or 5/1) until the reaction was completed. After the reaction was completed, cold water was added to the reaction mixture and the mixture was stirred for 15 minutes. It was then cooled to −5° C. and further stirred for 3 hours before collecting the crystal as prasugrel free base. Solid precipitate was collected. The yield of prasugrel was calculated and the results were shown in Table 1.
Quantity
1.02 g
Type
reactant
Reaction Step Two
Quantity
0.83 g
Type
reactant
Reaction Step Three
[Compound]
Name
petroleum ether ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.02 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

2.6 g (7.8 mmole) of 5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-2-oxo-2,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine pyridine (prepared as described in Example 20) were dissolved in a mixture of 10 ml of dimethylformamide and 5 ml of acetic anhydride, and then 0.35 g (8.6 mmole) of a 60% w/w dispersion of sodium hydride in mineral oil was added to the resulting solution, whilst ice-cooling; the mixture was then stirred for 20 minutes at the same temperature, after which it was stirred for a further 3 hours at room temperature. At the end of this time, 300 ml of ethyl acetate were added to the mixture, which was then washed four times, each time with 50 ml of a saturated aqueous solution of sodium chloride The organic layer was separated and dried over anhydrous sodium sulfate, and the solvent was removed by evaporation under reduced pressure. The resulting residue was subjected to silica gel column chromatography, using a 100:3 by volume mixture of toluene and ethyl acetate as the eluent, to give a yellow oil. This oil was crystallized from diisopropyl ether, to obtain the title compound as white crystals, melting at 120°-121.5° C., in a yield of 65%.
Name
5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-2-oxo-2,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine pyridine
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prasugrel
Reactant of Route 2
Reactant of Route 2
Prasugrel
Reactant of Route 3
Reactant of Route 3
Prasugrel
Reactant of Route 4
Prasugrel

Q & A

A: Prasugrel is a prodrug that requires metabolic activation to exert its antiplatelet effect. Its active metabolite irreversibly binds to the platelet P2Y12 adenosine diphosphate (ADP) receptor. [, ] This binding prevents ADP-mediated platelet activation and aggregation, ultimately reducing the risk of atherothrombotic events. [, ]

A: The molecular formula of prasugrel is C24H30FNO5S, and its molecular weight is 463.56 g/mol. []

A: While the provided papers don’t contain detailed spectroscopic data, one paper mentions that the maximum absorbance (λmax) of prasugrel is observed at 201 nm in methanol. []

A: One study evaluated the stability of prasugrel under thermal, photolytic, hydrolytic, and oxidative stress conditions using a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method. [] This method showed good specificity for prasugrel in the presence of its degradants.

A: Prasugrel is rapidly absorbed from the gut after oral administration. [] It undergoes a two-step metabolic activation process. [, ] First, carboxylesterase 2, primarily in the intestine, hydrolyzes prasugrel into a thiolactone intermediate. [, ] Subsequently, various cytochrome P450 (CYP) enzymes, mainly CYP3A4, CYP2C19, CYP2B6, and CYP2C9, convert the thiolactone into the active metabolite. [, ]

A: Prasugrel achieves faster, greater, and more consistent platelet inhibition than clopidogrel due to its more efficient bioactivation process. [, , , , ] While only around 5% of clopidogrel is converted to its active form, prasugrel demonstrates significantly higher conversion efficiency. [, ]

A: A study investigating drug-drug interactions showed that co-administration of ranitidine, an H2 receptor antagonist that reduces gastric acid, had no clinically significant effect on the area under the plasma-concentration-time curve (AUC) of prasugrel’s active metabolite. [] Although ranitidine slightly reduced the maximum concentration (Cmax) of the active metabolite, this difference was not statistically significant. []

A: Grapefruit juice, a strong inhibitor of intestinal CYP3A4, reduced the bioactivation of prasugrel, leading to lower Cmax and AUC of the active metabolite and slightly reducing its antiplatelet effect. []

A: A study in patients with prior ST-elevation myocardial infarction (STEMI) showed that intravenous morphine administration significantly delayed the onset of action of prasugrel, potentially by affecting gastric emptying and intestinal absorption. [, ]

A: In contrast to clopidogrel, common functional genetic variations in CYP genes (CYP2C19, CYP2C9, CYP2B6, CYP3A5, and CYP1A2) did not significantly affect the pharmacokinetic or pharmacodynamic response to prasugrel. [] This finding suggests that prasugrel may provide consistent platelet inhibition regardless of CYP genotype, unlike clopidogrel.

A: Prasugrel has been extensively studied in various in vitro and in vivo models, including animal models of endotoxic shock, [] healthy volunteers, [] and clinical trials involving patients with acute coronary syndrome (ACS). [, , , , , , , , , , , , , , , , , , , , ]

A: Several clinical trials, including the TRITON-TIMI 38 trial, have shown that prasugrel is more effective than clopidogrel in reducing the risk of ischemic events in patients with ACS undergoing percutaneous coronary intervention (PCI). [, , , , , , ] This benefit is attributed to its faster onset of action, greater platelet inhibition, and lower interindividual variability compared to clopidogrel. [, , , ]

A: Numerous studies have compared the efficacy and safety of prasugrel and ticagrelor, another potent P2Y12 inhibitor, in ACS patients. [, , , , , , , ] While these studies show comparable efficacy in reducing ischemic events, [, , , , , ] some studies suggest potential differences in their pharmacodynamic profiles and clinical outcomes depending on patient characteristics, such as glomerular filtration rate (GFR) and bleeding risk. [, , , ]

A: Several studies explored the efficacy and safety of prasugrel in specific patient populations. For instance, studies showed that a reduced dose of prasugrel was not associated with increased bleeding or ischemic events in Japanese patients undergoing PCI. [, ] Further studies in patients on chronic dialysis suggest a potential benefit of prasugrel in reducing all-cause mortality, possibly by reducing cardiovascular death. []

A: One study found that critically ill patients admitted to intensive care units showed highly variable responses to prasugrel treatment, with a significant proportion exhibiting high on-treatment platelet reactivity. [] This finding suggests that the efficacy of prasugrel may be less predictable in this population, potentially due to factors such as poor absorption/metabolism and heightened intrinsic platelet reactivity due to inflammation. []

A: While the provided papers do not explicitly discuss resistance mechanisms to prasugrel, they highlight the importance of monitoring platelet reactivity using various assays, including VerifyNow, vasodilator-stimulated phosphoprotein (VASP) phosphorylation, and Multiplate aggregometry. [, , , , ] High on-treatment platelet reactivity, detected by these assays, may indicate inadequate response to prasugrel and potential for increased ischemic risk. [, , , , ]

A: A consistent finding across several clinical trials is that prasugrel is associated with an increased risk of bleeding compared to clopidogrel. [, , , , , , , ] This increased bleeding risk underscores the importance of careful patient selection and appropriate monitoring. [, , , ]

A: Various analytical methods are used to study prasugrel, including: * RP-HPLC: Used for quantifying prasugrel in bulk and pharmaceutical formulations, as well as for stability studies. [] * VerifyNow assay: Used to measure platelet reactivity and assess the inhibitory effect of prasugrel on platelet aggregation. [, , , , , , , , , , ] * VASP phosphorylation assay: Used to measure platelet reactivity and assess the inhibitory effect of prasugrel on platelet activation. [, , , , ] * Light transmission aggregometry (LTA): Used to measure platelet aggregation in response to ADP and assess the inhibitory effect of prasugrel. [, , , , , , ] * Multiplate aggregometry (MEA): Used to measure platelet aggregation in response to various agonists and assess the inhibitory effect of prasugrel. [, , , , ]

A: Clopidogrel and ticagrelor are the main alternatives to prasugrel. [, , , , , , , , , , , , , , , , , , , , , ]

A: Prasugrel represents the third generation of thienopyridine antiplatelet agents. [] It was developed after ticlopidine and clopidogrel, aiming to overcome limitations associated with these earlier-generation drugs, such as interindividual variability, drug-drug interactions, and unfavorable adverse effect profiles. [, , , , , ]

A: Key milestones in prasugrel research include: * Elucidation of its two-step metabolic activation pathway, highlighting the role of carboxylesterase 2 and CYP enzymes. [, ] * Demonstration of its faster, greater, and more consistent platelet inhibition compared to clopidogrel in both healthy volunteers and patients with ACS. [, , , ] * Completion of large-scale clinical trials like TRITON-TIMI 38, establishing its efficacy in reducing ischemic events in ACS patients undergoing PCI. [, ] * Exploration of its efficacy and safety in specific patient populations, including those with renal impairment, low body weight, and advanced age. [, , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.